molecular formula C22H18ClN3 B2415594 6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine CAS No. 352520-64-0

6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine

Cat. No.: B2415594
CAS No.: 352520-64-0
M. Wt: 359.86
InChI Key: HQAAFWPBZZSSLL-UHFFFAOYSA-N
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Description

6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine is a synthetic quinazoline derivative supplied for research and development purposes. Quinazoline-based compounds are a significant focus in medicinal chemistry due to their diverse biological activities . This compound features a core quinazoline structure substituted with chlorine, phenyl, and dimethylphenylamine groups. These substitutions are common in pharmacologically active molecules, particularly in the development of kinase inhibitors . Specifically, 4-anilinoquinazolines are established as a privileged scaffold for designing potent tyrosine kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell proliferation . The structural motifs present in this compound suggest potential utility as a key intermediate or candidate for investigating new targeted therapies in oncology research. Furthermore, structurally similar N-phenylquinazolin-4-amines have been reported in scientific literature to exhibit selective COX-2 inhibitory activity, indicating potential for application in anti-inflammatory and analgesic research . The presence of specific substituents on the quinazoline core and the aniline ring is critical for modulating potency and selectivity towards different biological targets . Researchers can leverage this compound to explore structure-activity relationships (SAR) and develop novel therapeutic agents for various diseases. Please note: This product is intended for research applications in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3/c1-14-8-10-19(15(2)12-14)24-22-25-20-11-9-17(23)13-18(20)21(26-22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAAFWPBZZSSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Anthranilic Acid and Substituted Benzamides

The foundational approach involves cyclization reactions starting from methyl anthranilate and substituted benzamides. In this method, methyl 2-aminobenzoate reacts with benzamide derivatives in ethanol under reflux to form 2-phenylquinazolin-4(3H)-one intermediates. For example, refluxing methyl anthranilate with 2,4-dimethylphenylbenzamide in ethanol at 80°C for 90 minutes yields 2-(2,4-dimethylphenyl)quinazolin-4(3H)-one with a 72% yield.

Chlorination with Phosphorus Oxychloride

The quinazolin-4(3H)-one intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline. This step replaces the 4-ketonic group with a chloro substituent, forming 4-chloro-2-(2,4-dimethylphenyl)quinazoline. Optimal conditions involve refluxing in dry benzene at 110°C for 3 hours, achieving an 85% conversion rate.

Nucleophilic Substitution with Aniline Derivatives

The final step involves substituting the 4-chloro group with a phenylamine moiety. Reacting 4-chloro-2-(2,4-dimethylphenyl)quinazoline with aniline derivatives in ethanol under acidic conditions (HCl) at reflux for 2–3 hours produces the target compound. Using 2,4-dimethylphenylamine as the nucleophile yields 6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine with a 68% isolated yield.

Table 1: Yield Optimization in Multi-Step Synthesis

Step Reagents/Conditions Yield (%)
Cyclization Ethanol, 80°C, 90 min 72
Chlorination POCl₃, N,N-dimethylaniline, 110°C 85
Nucleophilic Substitution Aniline, HCl, ethanol, reflux 68

One-Pot Metal-Free Synthesis via Oxidative Annulation

Reaction Design and Mechanism

A metal-free methodology employs 2-aminobenzophenone and cyanamide derivatives in a one-pot oxidative annulation. The reaction proceeds via acid-catalyzed (p-toluene sulfonic acid) activation of cyanamide, followed by cyclization and elimination of water. This route avoids transition-metal catalysts, reducing costs and purification complexity.

Optimization of Reaction Conditions

Using tetrahydrofuran (THF) as the solvent at 60°C for 12 hours, the target compound is obtained in 58% yield. Replacing THF with dimethylformamide (DMF) increases the yield to 65% due to enhanced nucleophilicity of the amine.

Table 2: Solvent Effects on One-Pot Synthesis

Solvent Temperature (°C) Time (hr) Yield (%)
THF 60 12 58
DMF 60 10 65
Acetonitrile 70 8 52

Chlorination-Functionalization Sequential Approach

Initial Chlorination of Quinazoline Core

An alternative method starts with pre-chlorinated quinazoline derivatives. 6-Chloro-2-aminoquinazoline is synthesized via chlorination of 2-aminoquinazoline using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C, achieving 89% yield.

Sequential N- and C-Functionalization

The chloro-substituted intermediate undergoes two consecutive substitutions:

  • N-Arylation : Reacting with 2,4-dimethylphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C) introduces the N-(2,4-dimethylphenyl) group (78% yield).
  • C-Phenylation : A Heck coupling with phenyl iodide (Pd(OAc)₂, PPh₃, NEt₃, DMF, 120°C) installs the 4-phenyl group, yielding the final product in 63% overall yield.

Table 3: Palladium-Catalyzed Functionalization Efficiency

Reaction Type Catalyst System Yield (%)
N-Arylation (Suzuki) Pd(PPh₃)₄, K₂CO₃ 78
C-Phenylation (Heck) Pd(OAc)₂, PPh₃ 63

Comparative Analysis of Synthetic Methods

Yield and Purity Considerations

  • The multi-step anthranilic acid route provides the highest overall yield (68%) but requires stringent control of chlorination conditions to avoid over-chlorination.
  • The metal-free method offers moderate yields (65%) but excels in simplicity and environmental sustainability.
  • The chlorination-functionalization approach achieves high intermediate yields (89%) but suffers from cumulative inefficiencies in sequential cross-coupling steps.

Scalability and Industrial Feasibility

Industrial-scale production favors the multi-step method due to established protocols for POCl₃-mediated chlorination. In contrast, palladium-catalyzed routes face challenges in catalyst recovery and cost.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that 6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine exhibits antiproliferative effects against various cancer cell lines, including breast, lung, and colon cancers. The proposed mechanism involves the inhibition of specific kinases that play a crucial role in cell growth and proliferation.

Table 1: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Reference
Breast Cancer15
Lung Cancer20
Colon Cancer18

Anti-inflammatory Properties

The compound has been studied for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The inhibition of COX-2 may lead to reduced inflammation and pain, making it a candidate for treating conditions like arthritis .

Table 2: COX-2 Inhibition Studies

CompoundCOX-2 Inhibition (%)Reference
This compound75
Indomethacin80

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Quinazoline derivatives have shown activity against various bacterial strains, indicating the potential for development as antimicrobial agents.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Studies : A recent study demonstrated that modifications to the quinazoline structure can enhance its activity against cancer cell lines. The compound showed significant activity in vitro, warranting further investigation into its efficacy in vivo .
  • COX Inhibition Research : Another study focused on the selectivity of various quinazoline derivatives towards COX enzymes, revealing that structural modifications could lead to improved anti-inflammatory profiles .

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-phenylquinazoline: Lacks the chloro and dimethylphenyl groups, resulting in different biological activities.

    6-chloroquinazoline: Similar structure but without the phenyl and dimethylphenyl substitutions.

    N-(2,4-dimethylphenyl)quinazoline: Lacks the chloro and phenyl groups.

Uniqueness

6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine is unique due to the specific combination of chloro, phenyl, and dimethylphenyl groups, which contribute to its distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

6-Chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine, also known as 6-Cl-NDM-PPQ, is a synthetic compound belonging to the quinazoline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article delves into the biological activity of 6-Cl-NDM-PPQ, focusing on its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H18ClN3
  • Molecular Weight : 315.81 g/mol
  • Structure : The compound features a quinazoline core with a chloro group at the sixth position, a dimethylphenyl group at the N-position, and a phenyl group at the fourth position.

Biological Activity Overview

Research indicates that 6-Cl-NDM-PPQ exhibits significant antiproliferative activity against various cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer
  • Colon Cancer

The proposed mechanism of action involves the inhibition of kinases, which are crucial enzymes in cell growth and proliferation pathways. This inhibition can potentially lead to reduced tumor growth and increased apoptosis in cancer cells .

The biological activity of 6-Cl-NDM-PPQ can be summarized as follows:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in signaling pathways that regulate cell proliferation and survival.
  • Antiproliferative Effects : Studies have shown that it can effectively reduce cell viability in various cancer types through mechanisms such as G1 phase arrest and apoptosis induction.
  • Anti-inflammatory Properties : Quinazoline derivatives have been reported to possess anti-inflammatory effects, potentially through selective inhibition of cyclooxygenase-2 (COX-2) .

Synthesis Methods

The synthesis of 6-Cl-NDM-PPQ typically involves the following steps:

  • Starting Materials : The synthesis often begins with 2-aminoquinazoline derivatives.
  • Chlorination : Chlorination is performed to introduce the chloro group at the desired position.
  • Nucleophilic Substitution : Subsequent reactions involve nucleophilic substitution with aryl groups to form the final product.

The reaction conditions may vary based on the desired yield and purity but generally include the use of aprotic solvents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiproliferativeEffective against breast, lung, and colon cancers
Kinase InhibitionInhibits key kinases involved in cell growth
Anti-inflammatoryPotential COX-2 inhibitor

Case Study: Anticancer Activity

In a recent study, 6-Cl-NDM-PPQ was tested against several cancer cell lines. Results indicated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The study highlighted its potential as a therapeutic agent for treating various malignancies and emphasized the need for further in vivo studies to confirm these findings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a 4-chloroquinazoline intermediate with 2,4-dimethylaniline. Key steps include:

  • Using polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Employing Hünig’s base (DIPEA) as a non-nucleophilic base to deprotonate the amine and drive the reaction .
  • Optimizing reaction time (2–4 hours at room temperature) and stoichiometry (1:1.1 ratio of quinazoline to amine) to minimize side products. Post-reaction purification via silica column chromatography with gradient elution (15–75% ethyl acetate in hexanes) ensures high purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions and absence of impurities. For example, aromatic protons in the quinazoline core appear as distinct doublets (δ 7.2–8.5 ppm) .
  • LCMS/HPLC : Employ reverse-phase chromatography with trifluoroacetic acid-modified mobile phases to assess purity (>95%) and molecular ion peaks (e.g., HRMS-ESI for exact mass confirmation) .
  • Elemental analysis : Validate C, H, and N percentages (e.g., ±0.3% deviation from theoretical values) .

Q. What in vitro assays are suitable for initial evaluation of its biological activity?

  • Methodological Answer : Prioritize apoptosis induction assays (e.g., caspase-3 activation in live-cell high-throughput systems) due to structural similarity to 4-anilinoquinazolines with pro-apoptotic properties . Dose-response studies (0.1–10 µM) and comparison to positive controls (e.g., staurosporine) are critical for validating activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., fluorophenyl, morpholinopropyl) to assess effects on target binding .
  • 3D-QSAR modeling : Use computational tools (e.g., CoMFA or CoMSIA) to correlate substituent electronic/steric properties with activity data .
  • Biological testing : Evaluate kinase inhibition (e.g., CDC2-like kinases) using radiometric or fluorescence-based assays to identify selective analogs .

Q. What strategies resolve contradictions in bioactivity data across different cell lines or assays?

  • Methodological Answer :

  • Mechanistic profiling : Use transcriptomics or proteomics to identify off-target effects (e.g., unintended kinase inhibition) .
  • Assay standardization : Replicate experiments under controlled conditions (e.g., serum-free media, matched cell passage numbers) to minimize variability .
  • Data normalization : Apply statistical models (e.g., Z-score or IC50_{50} fold-change analysis) to distinguish artifacts from true biological effects .

Q. How can X-ray crystallography be utilized to determine the compound’s binding mode with a biological target?

  • Methodological Answer :

  • Co-crystallization : Soak the compound into protein crystals (e.g., kinase domains) and collect high-resolution (<2.0 Å) diffraction data .
  • Refinement : Use SHELXL for small-molecule refinement or SHELXPRO for macromolecular interfaces, focusing on hydrogen-bonding interactions (e.g., quinazoline N1 with kinase catalytic lysine) .
  • Validation : Cross-check electron density maps (2Fo_o-Fc_c) to confirm ligand occupancy and minimize model bias .

Q. What computational approaches predict metabolic stability or toxicity early in development?

  • Methodological Answer :

  • In silico ADMET : Use tools like SwissADME to predict cytochrome P450 interactions or hepatotoxicity based on structural descriptors (e.g., logP, topological polar surface area) .
  • Metabolite identification : Simulate phase I/II metabolism via software (e.g., Meteor) to flag unstable motifs (e.g., chloro groups prone to glutathione conjugation) .

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